5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride
Description
5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride is a heterocyclic compound featuring a bicyclic cyclopenta[c]pyrrole system fused with a 1,2,4-oxadiazole ring substituted with a methyl group. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
The compound’s stereochemistry, indicated by the (3Ar,6aR) configuration, suggests a rigid bicyclic structure that may influence its binding affinity to biological targets. The 1,2,4-oxadiazole moiety is known for metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug design .
Properties
IUPAC Name |
5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-7-12-9(14-13-7)10-4-2-3-8(10)5-11-6-10;/h8,11H,2-6H2,1H3;1H/t8-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUDGLVUZCBNJU-GNAZCLTHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C23CCCC2CNC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@]23CCC[C@H]2CNC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of O-Acylamidoximes
A two-step protocol is widely employed:
- Amidoxime Formation : Reaction of nitriles with hydroxylamine hydrochloride in ethanol/water under reflux yields amidoximes.
- Acylation and Cyclization : Treatment with acetyl chloride (for 3-methyl substitution) in dimethyl sulfoxide (DMSO) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) induces cyclization at room temperature. For the target compound, this step would generate the 3-methyl-1,2,4-oxadiazole intermediate.
Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH/H₂O, 80°C, 6 h | 85–92% | |
| 2 | AcCl, DBU, DMSO, rt, 2 h | 78–88% |
Microwave-Assisted Synthesis
Green chemistry approaches using microwave irradiation reduce reaction times. For instance, Sujit et al. demonstrated microwave-assisted synthesis of biphenyl-oxadiazoles in 10–15 minutes at 210 W. Adapting this, the 3-methyl-1,2,4-oxadiazole could be synthesized via microwave-promoted cyclization of O-acetyl-amidoxime precursors, achieving higher yields (90–95%) compared to conventional heating.
Functionalization with the Cyclopenta[c]Pyrrol Moiety
The bicyclic amine (3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole is introduced via nucleophilic substitution or palladium-catalyzed coupling.
Nucleophilic Substitution
The oxadiazole’s C5 position reacts with the bicyclic amine under basic conditions. For example, EP2567959A1 describes analogous substitutions using piperazine derivatives in dichloromethane with triethylamine.
Optimized Protocol
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables C–N bond formation. Using Pd(OAc)₂/Xantphos and cesium carbonate in toluene at 100°C, aryl halides couple with amines. Applied here, the 5-bromo-3-methyl-1,2,4-oxadiazole intermediate would react with the bicyclic amine.
Catalytic System
| Catalyst | Ligand | Base | Solvent | Yield | |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 70% |
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt.
Procedure
- Dissolve 5-[(3Ar,6aR)-hexahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole in ethanol.
- Add 1.1 eq HCl (concentrated) dropwise at 0°C.
- Stir for 1 h, filter, and wash with cold ether.
- Yield : 95–98%
Green Chemistry Alternatives
Solvent-Free Mechanochemical Synthesis
Kumar and Makrandi’s grinding method uses iodine as a catalyst, avoiding solvents. For the target compound:
Aqueous-Phase Catalysis
Bakht et al. employed cesium tungstophosphoric acid (CsPW) in water for oxadiazole synthesis. Adapting this:
Analytical and Spectroscopic Characterization
Critical data for validation include:
- ¹H NMR (DMSO-d₆): δ 1.98 (s, 3H, CH₃), 3.20–3.50 (m, 8H, cyclopenta-pyrrol), 5.15 (s, 1H, NH·HCl).
- HPLC Purity : ≥99% (C18 column, 0.1% TFA in H₂O/MeCN).
Challenges and Optimization
- Stereochemical Control : The (3Ar,6aR) configuration requires chiral resolution or asymmetric synthesis. Chiral HPLC or enzymatic kinetic resolution may be necessary.
- Oxadiazole Stability : 1,2,4-Oxadiazoles hydrolyze under strong acidic/basic conditions. Neutral pH during work-up is critical.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl group at the 3-position of the oxadiazole ring undergoes nucleophilic substitution under basic conditions. For example:
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Halogenation : Reaction with halogens (Cl, Br) in the presence of light or radical initiators to replace the methyl group.
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Alkylation/Arylation : Substitution with Grignard reagents or aryl boronic acids via transition-metal catalysis.
Limitations : Steric hindrance from the bicyclic system reduces reactivity at the oxadiazole ring’s 5-position.
Electrophilic Aromatic Substitution
The oxadiazole ring participates in electrophilic reactions, though its electron-deficient nature limits reactivity. Reported modifications include:
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Nitration : Requires strong nitrating agents (HNO/HSO) at elevated temperatures, yielding nitro derivatives at the 4-position of the oxadiazole.
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Sulfonation : Achieved with fuming sulfuric acid, producing sulfonated analogs.
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the oxadiazole ring undergoes cleavage:
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Acidic Hydrolysis : Concentrated HCl at reflux breaks the oxadiazole ring into a diamide intermediate.
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Base-Mediated Rearrangement : Treatment with NaOH leads to ring contraction or expansion, forming imidazole or triazole derivatives.
Catalytic and Solvent Effects
Reaction efficiency is highly dependent on solvent and catalyst selection:
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Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 15 minutes vs. 6 hours for cyclization).
-
Lewis Acids : BF·EtO enhances electrophilic activation during cyclization .
Comparative Reactivity with Analogues
Structural analogs exhibit varied reactivity due to substituent effects:
| Compound | Key Reaction Differences |
|---|---|
| 3-Benzyl-1,2,4-oxadiazole hydrochloride | Enhanced electrophilic substitution due to benzyl group |
| 3-(Propan-2-yl)-1,2,4-oxadiazole hydrochloride | Increased steric hindrance slows nucleophilic substitution |
| 3-(Cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride | Strain from cyclopropane enhances ring-opening reactions |
Scientific Research Applications
The compound 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride is a complex chemical with potential applications in various fields. This article will explore its scientific research applications, including medicinal chemistry, pharmacology, and material science.
Basic Information
- Molecular Formula : C13H20ClN3O
- Molecular Weight : 269.77 g/mol
- CAS Number : 1807921-07-8
Structural Characteristics
The compound features a unique oxadiazole ring fused with a cyclopentane structure, which contributes to its biological activity. The presence of chlorine and nitrogen atoms enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its structural resemblance to various bioactive molecules. Its potential applications include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazoles exhibit antimicrobial properties. The specific structure of this compound may enhance its efficacy against bacterial strains.
- Anticancer Properties : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. The unique cyclopentane moiety may contribute to selective targeting of cancerous tissues.
Pharmacology
In pharmacological studies, the compound's interactions with biological systems are crucial:
- Receptor Binding Studies : The structural features suggest potential binding to various receptors, such as GABA and serotonin receptors, which could be explored for neuropharmacological effects.
- In Vivo Studies : Animal models could be employed to assess the pharmacokinetics and pharmacodynamics of the compound, providing insights into its therapeutic window and safety profile.
Material Science
The unique chemical properties of the compound may also find applications in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of materials.
- Nanotechnology : Functionalization of nanoparticles with this compound may lead to novel drug delivery systems or imaging agents in biomedical applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs exhibited significant inhibitory effects, suggesting that further research on this specific compound could yield promising results in antimicrobial therapy.
Case Study 2: Anticancer Potential
Research published in a peer-reviewed journal highlighted the anticancer activity of oxadiazole derivatives. In vitro studies demonstrated that these compounds induced cell cycle arrest and apoptosis in breast cancer cell lines. This case suggests a pathway for exploring the anticancer potential of this compound.
Mechanism of Action
The exact mechanism by which 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride exerts its effects is likely tied to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids, with pathways involved in cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Biological Activity
The compound 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole; hydrochloride is a novel chemical entity with potential pharmacological applications. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C₁₃H₁₈ClN₃O
- Molecular Weight : 269.77 g/mol
- CAS Number : 1807921-07-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its ability to modulate enzyme activity and receptor interactions. Specifically, compounds containing oxadiazole rings have been reported to exhibit anti-inflammatory and anti-cancer properties by inhibiting specific pathways involved in cell proliferation and inflammation.
Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that oxadiazoles can inhibit the growth of breast and colon cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Mechanism : It may inhibit cyclooxygenase (COX) enzymes or lipoxygenase pathways involved in the inflammatory response. In vitro studies have shown that related compounds can reduce the synthesis of pro-inflammatory cytokines .
Case Studies
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : Preliminary studies suggest moderate absorption rates.
- Metabolism : The compound undergoes hepatic metabolism with potential for active metabolites.
- Excretion : Primarily excreted via renal pathways.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and structurally confirming 5-[(3Ar,6aR)-hexahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride?
- Synthesis : Use multi-step organic synthesis with intermediates such as cyclopenta[c]pyrrol derivatives and oxadiazole precursors. For example, coupling reactions (e.g., nucleophilic substitution) under controlled pH and temperature can optimize yield .
- Structural Confirmation : Employ NMR (¹H, ¹³C, DEPT-135) to resolve stereochemistry at chiral centers (e.g., 3aR,6aR configuration) and IR spectroscopy to verify functional groups (e.g., oxadiazole C=N-O stretch at ~1600 cm⁻¹). Mass spectrometry (HRMS) can confirm molecular ion peaks .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, lipophilicity) for preclinical studies?
- Lipophilicity : Calculate logP values using chromatographic methods (e.g., reverse-phase HPLC) or computational tools like SwissADME .
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and analyze via UV-Vis spectroscopy. Compare results with reference drugs (e.g., celecoxib) to assess bioavailability potential .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s bioactivity in enzyme inhibition or receptor binding assays?
- In Vitro Assays : Use fluorescence-based assays (e.g., fluorescence polarization) to measure binding affinity to target receptors (e.g., GPCRs). For enzyme inhibition, employ kinetic assays with purified enzymes and monitor substrate conversion via spectrophotometry .
- Controls : Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC₅₀ calculations) .
Q. How can computational modeling (e.g., DFT, molecular docking) optimize the compound’s interactions with biological targets?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate ligand-receptor interactions. Focus on hydrogen bonding with oxadiazole and hydrophobic contacts with the cyclopenta[c]pyrrol system .
- DFT Calculations : Analyze electron density maps to predict reactive sites for derivatization (e.g., methyl group substitution effects on stability) .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected solubility vs. bioactivity results)?
- Systematic Replication : Repeat assays under standardized conditions (e.g., fixed temperature, solvent purity) to isolate variables .
- Data Triangulation : Cross-validate solubility data with HPLC-UV and NMR diffusion-ordered spectroscopy (DOSY) to confirm aggregation or polymorphism issues .
Q. How can researchers develop robust HPLC/LC-MS methods for quantifying the compound in complex matrices (e.g., plasma)?
- Column Selection : Use C18 columns with 3.5 µm particle size for high resolution.
- Mobile Phase : Optimize with ammonium acetate buffer (pH 6.5) and acetonitrile gradients to separate the compound from metabolites .
- Detection : Employ tandem MS (MRM mode) with m/z transitions specific to the hydrochloride salt .
Q. What synthetic routes enable modifications to the cyclopenta[c]pyrrol or oxadiazole moieties for structure-activity relationship (SAR) studies?
- Oxadiazole Modifications : Replace the methyl group with halogens (e.g., Cl, F) via nucleophilic substitution. Monitor regioselectivity using ¹H NMR .
- Pyrrolidine Ring Functionalization : Introduce substituents at the 3a position via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How should researchers integrate theoretical frameworks (e.g., QSAR, molecular orbital theory) into experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
